Pancuronium bromide is a synthetic, bis-quaternary ammonio steroid compound that has gained prominence in clinical settings due to its potent neuromuscular blocking properties. It is a non-depolarizing muscle relaxant, which means it competes with acetylcholine at the nicotinic receptors at the neuromuscular junction, leading to muscle relaxation and paralysis9. This drug has been extensively studied and utilized in various medical procedures, offering advantages over other muscle relaxants due to its cardiovascular stability and lack of histamine release5.
Pancuronium bromide is widely used to induce skeletal muscle relaxation during anesthesia and to facilitate tracheal intubation and mechanical ventilation4. It has been found to be effective for quick intubation in emergency surgeries7 and provides a rapid onset of action with easy reversibility using neostigmine6. The drug's cardiovascular stability makes it a preferred choice over other muscle relaxants, especially in patients with cardiovascular risks5.
In intensive care units, pancuronium bromide is valuable for managing patients who are hypoxemic and resist mechanical ventilation, especially when the use of sedatives is not advisable due to cardiovascular instability4. It is also used in cases of severe tetanus, poisoning, status epilepticus, and in patients with bronchospasm unresponsive to conventional therapy4.
Pancuronium bromide has been successfully used in children, providing a rapid onset and easy reversibility without significant side effects6. It is also beneficial in patients with conditions where succinylcholine is contraindicated and in those requiring reduced metabolic demands for oxygen, such as shivering patients4.
Pancuronium bromide is classified as a bis-quaternary ammonium compound and a steroidal neuromuscular blocking agent. It was first synthesized in 1964 and is primarily used in anesthesia to facilitate muscle relaxation during surgical procedures. The compound is a bromide salt, consisting of two bromide ions associated with a dication derived from pancuronium .
The synthesis of pancuronium bromide can be achieved through several methods. A notable synthetic route involves the fragmentation reaction of steroidal precursors followed by alkylation. For instance, one method includes the use of 16R-bromopregnane-3S and 20S-diol in the presence of alkali, which undergoes multiple steps to yield the desired product .
Another approach details the synthesis of an intermediate compound, 2-bromopropylene. This process involves:
Pancuronium bromide has a complex molecular structure characterized by its steroid backbone and quaternary ammonium groups. Its molecular formula is , with a molecular weight of approximately 650.17 g/mol . The structure includes:
The presence of multiple functional groups allows for significant interactions with nicotinic acetylcholine receptors at the neuromuscular junction .
Pancuronium bromide undergoes various chemical reactions that are critical for its synthesis and degradation:
Pancuronium bromide acts as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction. Its mechanism involves:
This competitive inhibition is dose-dependent; higher concentrations lead to more profound muscle paralysis.
Pancuronium bromide exhibits several notable physical and chemical properties:
Pancuronium bromide is primarily utilized in clinical settings for:
Despite its efficacy, the use of pancuronium has declined with the introduction of newer neuromuscular blockers that offer more favorable pharmacokinetic profiles and fewer side effects.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2